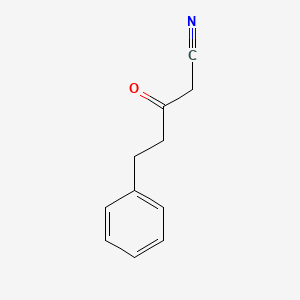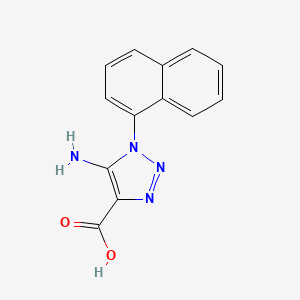
3-Benzyl-5-(1-chloroethyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
3-Benzyl-5-(1-chloroethyl)-1,2,4-oxadiazole is a five-membered heterocyclic compound with a chlorine atom at the 1-position of the ring. It is a versatile reagent with a wide range of applications in organic synthesis, such as the synthesis of heterocyclic compounds, polymers, and pharmaceuticals. It has been used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and quinolines. Additionally, it can be used as a catalyst in the synthesis of polymers and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Material Science Applications
1,2,4-oxadiazole derivatives, including structures similar to 3-Benzyl-5-(1-chloroethyl)-1,2,4-oxadiazole, have been investigated for their liquid crystalline and luminescent properties. For instance, research by Parra et al. (2006) on oxadiazole materials highlighted their enantiotropic nematic phase and photoluminescence quantum yields, indicating potential applications in liquid crystal displays and optoelectronic devices (Parra, Hidalgo, Carrasco, Barberá, & Silvino, 2006). Similarly, Han et al. (2010) synthesized 1,3,4-oxadiazole derivatives displaying cholesteric and nematic phases, suggesting their use in creating new types of liquid crystal materials with photoluminescent properties (Han, Wang, Zhang, & Zhu, 2010).
Corrosion Inhibition
Oxadiazole derivatives have also shown promise as corrosion inhibitors, particularly in protecting metals against corrosive environments. Kalia et al. (2020) explored the corrosion inhibition efficiency of synthesized oxadiazole derivatives on mild steel in hydrochloric acid, revealing their high inhibition efficiency and suggesting their potential as eco-friendly corrosion inhibitors for industrial applications (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).
Eigenschaften
IUPAC Name |
3-benzyl-5-(1-chloroethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8(12)11-13-10(14-15-11)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXQJDXJNODHKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)CC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-(1-chloroethyl)-1,2,4-oxadiazole | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[(3-methylphenyl)amino]piperidine-1-carboxylate](/img/structure/B3371347.png)
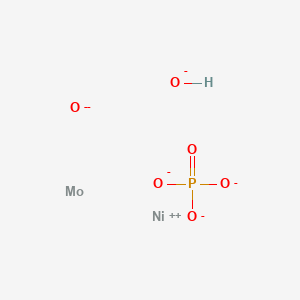

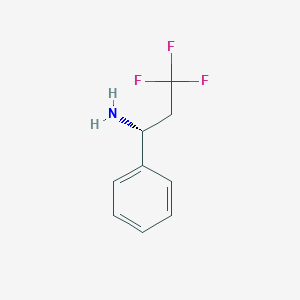
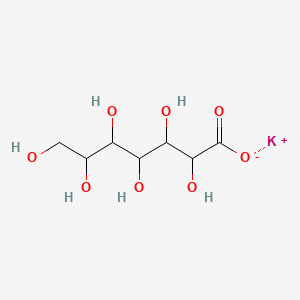


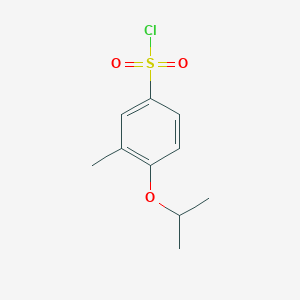
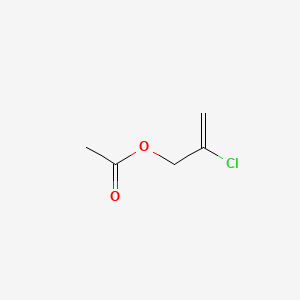

![5-[(Dimethylamino)methyl]-2-methoxyaniline](/img/structure/B3371428.png)
![2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide](/img/structure/B3371439.png)
